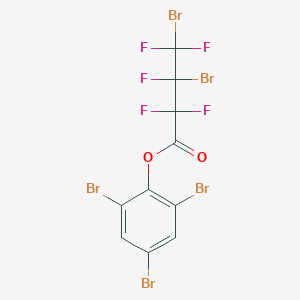

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a complex organic compound characterized by the presence of multiple bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate typically involves the bromination of phenyl and butyrate precursors. The reaction conditions often require the use of bromine sources, such as bromine or N-bromosuccinimide (NBS), in the presence of a catalyst or under UV light to facilitate the bromination process. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediates and the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby improving yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenol derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of flame retardants and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Tribromophenol: A related compound with similar bromination patterns but lacking the pentafluorobutyrate group.

3,4-Dibromopentafluorobutyric Acid: Another related compound that shares the pentafluorobutyrate moiety but differs in its phenyl substitution.

Uniqueness

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is unique due to the combination of multiple bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity.

Biologische Aktivität

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a halogenated organic compound noted for its complex structure and significant biological activity. With a molecular weight of approximately 648.63 g/mol, this compound features a tribromophenyl group and a dibromopentafluorobutyrate moiety, which contribute to its unique chemical properties and potential applications in various fields, including flame retardancy and medicinal chemistry.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

- Molecular Formula : C₁₃Br₅F₅O₂

- Molecular Weight : 648.63 g/mol

The presence of multiple bromine and fluorine atoms enhances its stability and reactivity. The unique combination of these halogens allows the compound to interact with biological systems in ways that are still being explored.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The brominated structure is believed to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Investigations into the anticancer properties of similar halogenated compounds indicate that this compound may also exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Toxicological Effects : Studies have shown that related compounds like 2,4,6-Tribromophenol can have toxic effects on aquatic organisms such as Oreochromis niloticus. Exposure to these compounds has been linked to endocrine disruption and oxidative stress responses in fish models .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the interaction of the compound's halogen atoms with biological targets—such as enzymes or cellular receptors—could lead to significant alterations in their activity or function. This interaction may result in downstream effects that contribute to its observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is warranted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromophenyl Acetate | Contains two bromine atoms on a phenyl ring | Ester functional group; used in various applications |

| Pentabromodiphenyl Ether | Highly brominated diphenyl ether | Known for its persistent environmental impact |

| Tetrabromobisphenol A | Bisphenol derivative with four bromines | Primarily used as a flame retardant |

The uniqueness of this compound lies in its combination of multiple halogen substituents and specific ester functionalities that enhance both its chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

(2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNCJHFVBQNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Br5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561370 |

Source

|

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-21-3 |

Source

|

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.